Methyl 4-amino-3-(diethylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

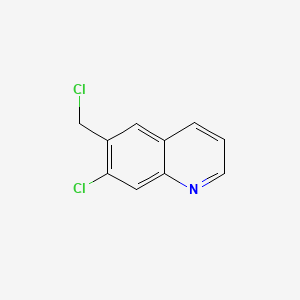

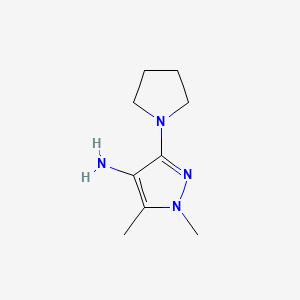

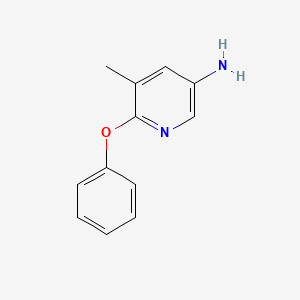

“Methyl 4-amino-3-(diethylamino)benzoate” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 g/mol . The IUPAC name for this compound is “methyl 4-amino-3-(diethylamino)benzoate” and it has several synonyms including “4-(Methoxycarbonyl)-2,2-diethylbenzene-1,2-diamine” and "Benzoic acid, 4-amino-3-(diethylamino)-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-(diethylamino)benzoate” includes a benzene ring with amino and diethylamino substituents, as well as a methyl ester group . The InChI string representation of the molecule is "InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-9(12(15)16-3)6-7-10(11)13/h6-8H,4-5,13H2,1-3H3" .Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(diethylamino)benzoate” has several computed properties including a XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 222.136827821 g/mol . The topological polar surface area is 55.6 Ų .科学的研究の応用

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been investigated for their antimicrobial activity .

Method

The derivatives were prepared using conventional methods or microwave irradiation. The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .

Results

Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. In particular, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

2. Photoinitiation in Cell Encapsulation Applications

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .

Results

3. Synthesis of Guanidine Alkaloids

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Results

4. Photosensitizer in Sunscreens

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Results

5. Synthesis of Guanidine Alkaloids

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Results

6. Photosensitizer in Sunscreens

Application

“Methyl 4-amino-3-(diethylamino)benzoate” has been used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-amino-3-(diethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-9(12(15)16-3)6-7-10(11)13/h6-8H,4-5,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZMGHGPYNRXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716525 |

Source

|

| Record name | Methyl 4-amino-3-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(diethylamino)benzoate | |

CAS RN |

1314987-87-5 |

Source

|

| Record name | Methyl 4-amino-3-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)